molecular formula C10H8F3N3O2S B1403964 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide CAS No. 1456735-86-6

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide

Cat. No.: B1403964
CAS No.: 1456735-86-6
M. Wt: 291.25 g/mol
InChI Key: CIWLNDAVBOBSGN-UHFFFAOYSA-N
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Description

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group and the benzothiazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-chloroacetyl chloride, under acidic conditions.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced by reacting the benzothiazole intermediate with trifluoromethoxybenzene in the presence of a strong base, such as sodium hydride.

    Acetamide Formation: The final step involves the reaction of the trifluoromethoxy-substituted benzothiazole with acetamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(6-methoxy-benzothiazol-2-yl)-acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-Amino-N-(6-chlorobenzothiazol-2-yl)-acetamide: Contains a chlorine atom instead of a trifluoromethoxy group.

    2-Amino-N-(6-fluorobenzothiazol-2-yl)-acetamide: Contains a fluorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-5-1-2-6-7(3-5)19-9(15-6)16-8(17)4-14/h1-3H,4,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWLNDAVBOBSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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